

# Application Notes and Protocols: Glyceryl Trinonadecanoate in Food and Beverage Analysis

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## Compound of Interest

Compound Name: *Glyceryl trinonadecanoate*

Cat. No.: *B7804146*

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These application notes provide a comprehensive overview and detailed protocols for the use of **Glyceryl trinonadecanoate** as an internal standard in the quantitative analysis of fats and triglycerides in food and beverage matrices by gas chromatography (GC).

## Introduction

**Glyceryl trinonadecanoate**, a triacylglycerol (TAG) with three C19:0 fatty acid chains, is a high-purity analytical standard suitable for use in food and beverage analysis.<sup>[1]</sup> Its stability, long-chain length, and low natural abundance in most food products make it an excellent internal standard for the accurate quantification of total fat and individual triglycerides. This document outlines the principles and provides detailed protocols for its application in edible oils and infant formula.

## Principle of Analysis

The fundamental principle behind the use of **Glyceryl trinonadecanoate** as an internal standard is the addition of a known quantity of this compound to a sample prior to analysis. It is assumed that any loss of analyte during sample preparation (extraction, derivatization) will be mirrored by a proportional loss of the internal standard. By comparing the chromatographic peak area of the analytes to that of the internal standard, accurate quantification can be achieved. For triglyceride analysis, the fat is extracted and analyzed directly by high-

temperature GC. For total fat analysis (as fatty acid methyl esters, FAMES), the fat is first extracted, saponified, and then transesterified to FAMES before GC analysis.

## Key Applications

- Quantification of Triacylglycerols (TAGs) in Edible Oils: Direct analysis of the TAG profile to verify authenticity and detect adulteration.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Determination of Total Fat Content in Infant Formula and Dairy Products: Quantification of total fatty acids after conversion to FAMES.[\[5\]](#)[\[6\]](#)

## Experimental Protocols

### Protocol 1: Quantification of Triacylglycerols in Edible Oils using GC-FID

This protocol is adapted for the analysis of TAGs in edible oils like olive oil, rapeseed oil, and palm oil.[\[3\]](#)

#### 3.1. Materials and Reagents

- **Glyceryl trinonadecanoate** (Internal Standard, IS), ≥99.0% purity
- Heptane or Isooctane (GC grade)
- Nitrogen gas, high purity
- Edible oil sample (e.g., olive oil)
- Glass vials with PTFE-lined caps

#### 3.2. Equipment

- Gas chromatograph with Flame Ionization Detector (GC-FID)
- High-temperature capillary column (e.g., Rxi-65TG, Ultra ALLOY+-65 or equivalent)
- Autosampler

- Analytical balance (4-decimal places)
- Vortex mixer
- Pipettes and syringes

### 3.3. Standard Preparation

- Internal Standard (IS) Stock Solution (e.g., 5 mg/mL): Accurately weigh approximately 50 mg of **Glyceryl trinonadecanoate** into a 10 mL volumetric flask. Dissolve and dilute to the mark with heptane.
- Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of a representative TAG standard (e.g., triolein) and a fixed amount of the IS stock solution to volumetric flasks and diluting with heptane.

### 3.4. Sample Preparation

- Accurately weigh approximately 20 mg of the edible oil sample into a 10 mL volumetric flask.
- Add a known volume (e.g., 1 mL) of the **Glyceryl trinonadecanoate** IS stock solution.
- Dilute to the mark with heptane and mix thoroughly using a vortex mixer.
- Transfer an aliquot to a GC vial for analysis.

### 3.5. GC-FID Conditions

- Injector: PTV or Cold On-Column, 250°C to 370°C ramp
- Carrier Gas: Helium or Hydrogen, constant flow
- Oven Program: 250°C, hold for 1 min, ramp at 4°C/min to 360°C, hold for 15-25 min.[\[7\]](#)
- Detector: FID, 370°C
- Injection Volume: 1 µL

### 3.6. Quantification

The concentration of each triglyceride is calculated using the following formula:

$$\text{Concentration\_TAG} = (\text{Area\_TAG} / \text{Area\_IS}) * (\text{Concentration\_IS} / \text{RRF\_TAG})$$

Where RRF is the Relative Response Factor determined from the analysis of calibration standards.

## Protocol 2: Determination of Total Fat in Infant Formula by GC-FID after FAMES Preparation

This protocol describes the determination of total fat content in powdered infant formula. The method involves extraction and transesterification of the fat to fatty acid methyl esters (FAMES), with **Glyceryl trinonadecanoate** added as an internal standard.

### 3.1. Materials and Reagents

- **Glyceryl trinonadecanoate** (Internal Standard, IS), ≥99.0% purity
- Hexane (GC grade)
- Methanol
- Sodium methoxide solution (0.5 M in methanol)
- Hydrochloric acid
- Sodium chloride solution, saturated
- Infant formula powder
- Nitrogen gas, high purity

### 3.2. Equipment

- Gas chromatograph with Flame Ionization Detector (GC-FID)
- Capillary column for FAMES analysis (e.g., DB-FastFAME)

- Centrifuge
- Water bath or heating block
- Analytical balance
- Vortex mixer

### 3.3. Sample and Internal Standard Preparation

- Internal Standard (IS) Solution: Prepare a solution of **Glyceryl trinonadecanoate** in a suitable solvent (e.g., chloroform) at a concentration of approximately 5 mg/mL.
- Sample Preparation:
  1. Accurately weigh about 0.5-1.0 g of infant formula powder into a centrifuge tube.
  2. Add a precise volume of the **Glyceryl trinonadecanoate** IS solution.
  3. Add 2 mL of methanol and vortex thoroughly.

### 3.4. Fat Extraction and Transesterification

- Add 4 mL of hexane and vortex for 2 minutes.
- Centrifuge at 3000 rpm for 5 minutes to separate the layers.
- Carefully transfer the upper hexane layer containing the fat and IS to a clean tube.
- Evaporate the solvent under a stream of nitrogen.
- To the dried residue, add 2 mL of 0.5 M sodium methoxide in methanol.
- Heat at 50°C for 20 minutes in a water bath to facilitate transesterification.
- Cool to room temperature and add 2 mL of saturated sodium chloride solution.
- Add 3 mL of hexane, vortex for 1 minute, and centrifuge.

- Transfer the upper hexane layer containing the FAMES to a GC vial.

### 3.5. GC-FID Conditions

- Injector: Split/splitless, 250°C
- Carrier Gas: Helium or Hydrogen
- Oven Program: 100°C hold for 2 min, ramp at 10°C/min to 240°C, hold for 10 min.
- Detector: FID, 260°C
- Injection Volume: 1 µL

### 3.6. Calculation of Total Fat

The total fat content is calculated as the sum of all individual fatty acids, quantified using the internal standard and expressed as triglyceride equivalents.

## Data Presentation

The following tables summarize the quantitative performance data for the analysis of triglycerides and fatty acids using a long-chain triglyceride internal standard.

Table 1: Method Validation Data for Triglyceride Analysis in Edible Oils

Parameter	Triolein (OOO)	Trilinolein (LLL)	Tripalmitin (PPP)
Recovery (%)	98 - 105	95 - 103	97 - 104
Linearity ( $r^2$ )	> 0.998	> 0.997	> 0.998
LOD (µg/mL)	~0.1	~0.3	~0.1
LOQ (µg/mL)	~0.3	~1.0	~0.3

Data adapted from studies on triglyceride analysis using long-chain TAG internal standards.[\[3\]](#)

Table 2: Performance Characteristics for Total Fat Analysis in Infant Formula

Parameter	Value
Repeatability (RSDr, %)	< 2%
Reproducibility (RSDR, %)	< 5%
Recovery of IS (%)	96 - 104%

Data based on methods for fatty acid analysis in infant formula using a C13:0 internal standard, which is expected to be comparable for C19:0.[5]

## Mandatory Visualizations

## Workflow for Triglyceride Analysis in Edible Oils

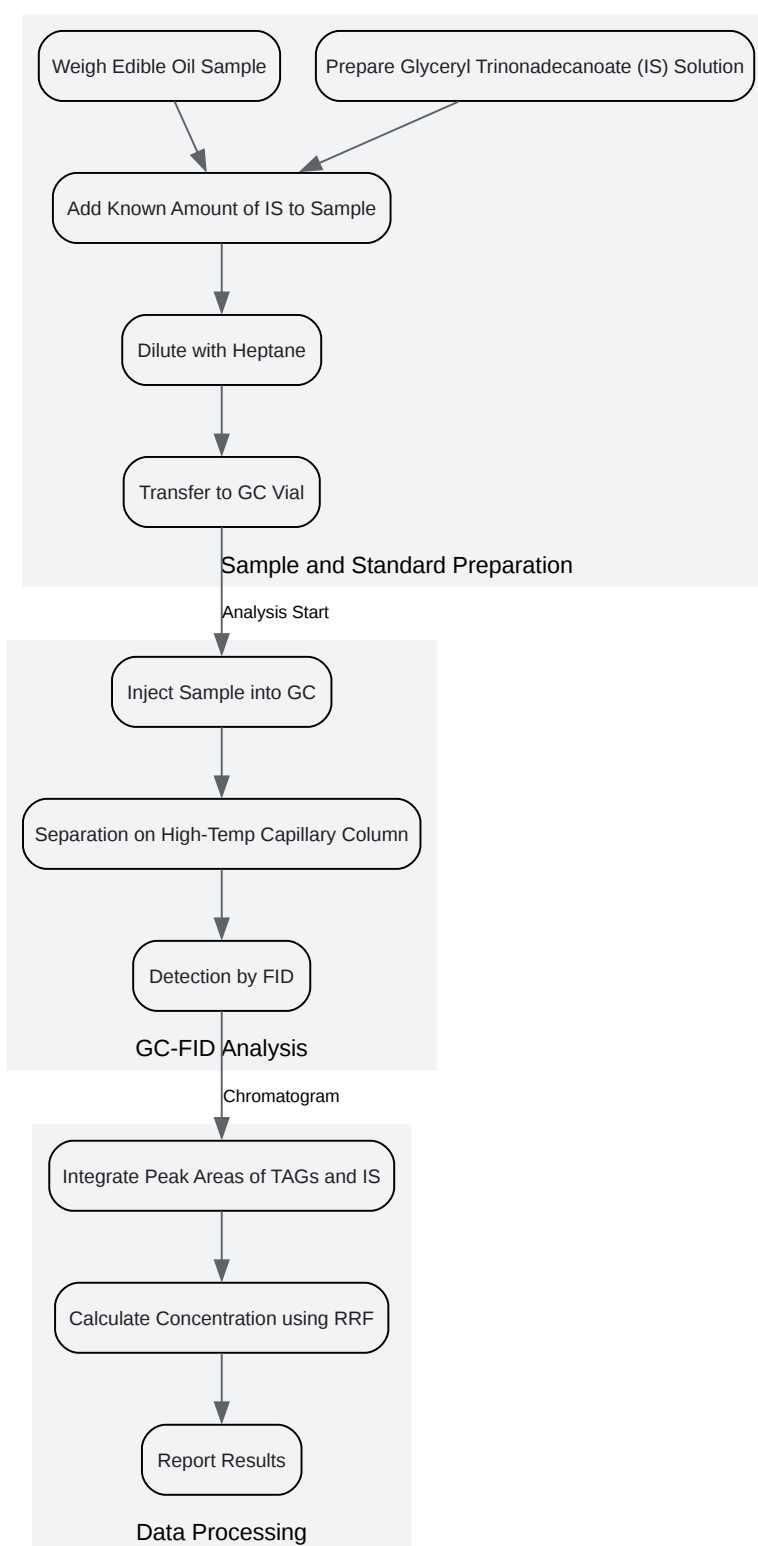


Figure 1: Analytical Workflow for Triglyceride Quantification in Edible Oils

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Caption: Workflow for Triglyceride Analysis.



## Logical Relationship in Internal Standard Quantification

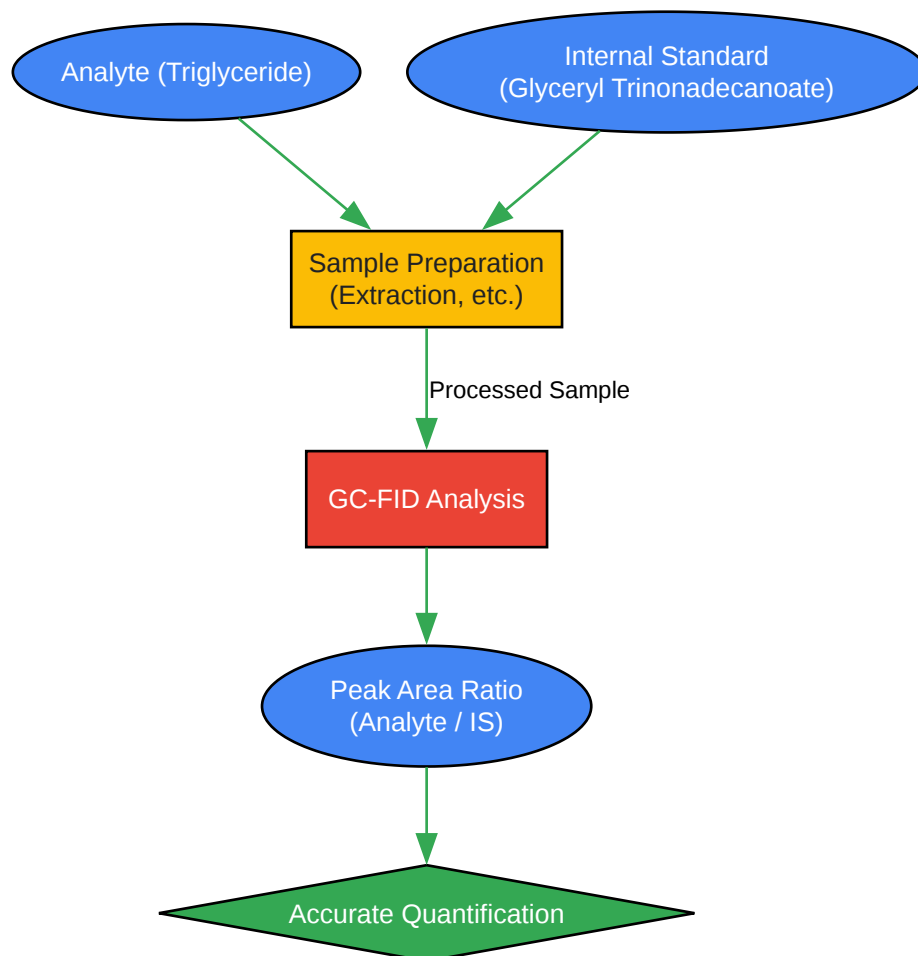


Figure 2: Principle of Internal Standard Method

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